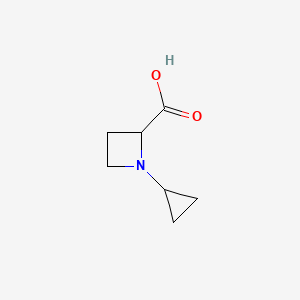![molecular formula C11H3Cl4F3N2O B3039487 4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one CAS No. 110386-48-6](/img/structure/B3039487.png)
4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Overview
Description
“4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one” is a halide- and amine-substituted aromatic compound . It is a white crystalline solid in its pure form .
Synthesis Analysis
The synthesis of this compound involves the use of 2,6-dichloro-4-trifluoromethyl aniline as a raw material. This undergoes a diazotization reaction to form a diazonium salt. The diazonium salt then condenses with ethyl cyanoacetate, followed by cyclization to form 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring substituted with two chlorine atoms and a phenyl ring which is further substituted with two chlorine atoms and a trifluoromethyl group .Chemical Reactions Analysis
This compound can neutralize acids in exothermic reactions to form salts plus water. It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature with a refractive index of 1.473. It has a boiling point of 56-57 °C at 10 mmHg and a density of 1.505 g/mL at 25 °C .Scientific Research Applications
- Application : The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile yields two products: S-(3-chloro-5-cyanoisothiazol-4-yl)benzenesulfonothioate and (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-2-(phenylsulfonyl)acetonitrile . These compounds can serve as building blocks for further synthetic endeavors.
- Application : 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained efficiently via a simple one-step reaction . Fluazifop is an herbicide used to control grassy weeds.
- Application : While not directly related to the compound , indole derivatives have been studied for their pharmacological potential . Researchers may explore similar structural motifs for drug development.
Synthetic Chemistry and Organic Synthesis
Agrochemicals and Herbicides
Medicinal Chemistry and Drug Discovery
Safety and Hazards
Mechanism of Action
Target of Action
It is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline , which is a laboratory chemical
Mode of Action
It is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline , but the interaction with its targets and the resulting changes are not specified. More detailed studies are required to understand its mode of action.
Biochemical Pathways
As it is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline , it might be involved in similar biochemical pathways. Further investigation is needed to summarize the affected pathways and their downstream effects.
Result of Action
As it is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline , it might have similar effects. More research is required to describe the molecular and cellular effects of this compound’s action.
properties
IUPAC Name |
4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Cl4F3N2O/c12-5-1-4(11(16,17)18)2-6(13)9(5)20-10(21)8(15)7(14)3-19-20/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUPDMNQDDZRJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=O)C(=C(C=N2)Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Cl4F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B3039404.png)




![2-[4-(Cyclohexyloxy)phenyl]ethylamine](/img/structure/B3039414.png)


![N1-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]propanamide](/img/structure/B3039418.png)

![2-phenyl-2H-[1,2,3,4]tetraazolo[5,1-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039423.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-5-(trifluoromethyl)aniline hydrochloride](/img/structure/B3039425.png)

![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3039427.png)